2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one
Description
2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one is a cyclohexanone derivative featuring a furan ring substituted with an isopropyl group at the 5-position and a butyl chain connecting the furan to the cyclohexanone core.
The compound’s synthesis likely involves alkylation or Friedel-Crafts acylation to attach the furan-butyl moiety to the cyclohexanone. Refinement of its crystal structure, if studied, would employ programs like SHELXL for small-molecule crystallography .
Properties
CAS No. |
89225-12-7 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-[1-(5-propan-2-ylfuran-2-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H26O2/c1-4-7-14(13-8-5-6-9-15(13)18)17-11-10-16(19-17)12(2)3/h10-14H,4-9H2,1-3H3 |
InChI Key |
HNTYQSPRKYZWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)C2=CC=C(O2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone can be achieved through a multi-step process involving the formation of the cyclohexanone ring, followed by the introduction of the butyl chain and the 5-isopropylfuran group. One common method involves the use of cyclohexanone as the starting material, which undergoes alkylation with a suitable butyl halide in the presence of a strong base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-isopropylfuran to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and acylation steps, while maintaining stringent control over temperature and pressure to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the furan ring.
Scientific Research Applications
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one with structurally related cyclohexanone derivatives, emphasizing substituent effects on properties and applications:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The butyl chain and isopropyl-furan in the target compound likely increase lipophilicity compared to analogs with smaller substituents (e.g., methylamino in MXiPr ). This could enhance blood-brain barrier penetration, relevant for CNS-targeted drugs. In contrast, sulphanyl-containing furans (e.g., USP 31 compounds) may exhibit polar interactions, favoring solubility and enzymatic binding .
Chlorophenyl and fluorophenyl groups in analogs introduce electronegativity, altering electronic distribution and hydrogen-bonding capacity .
Pharmacological Implications: MXiPr is regulated as a narcotic analog, suggesting that cyclohexanones with aromatic substituents (e.g., methoxyphenyl) may interact with opioid or serotonin receptors .
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